METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylmethylidene group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenylmethylidene Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Oxolan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group, where nucleophiles like amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Amines, thiols
Scientific Research Applications
Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring, phenylmethylidene group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-17(19(22)23-2)16(11-14-7-4-3-5-8-14)18(21)20(13)12-15-9-6-10-24-15/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIQHYVMHDRYKU-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CC3CCCO3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CC3CCCO3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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